Methyl 2,6-dichloro-4-(methylthio)benzoate
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Overview
Description
Methyl 2,6-dichloro-4-(methylthio)benzoate is an organic compound with the molecular formula C9H8Cl2O2S. It is known for its unique chemical structure, which includes two chlorine atoms and a methylthio group attached to a benzoate ester. This compound is used in various scientific research applications due to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dichloro-4-(methylthio)benzoate typically involves the esterification of 2,6-dichloro-4-(methylthio)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloro-4-(methylthio)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Products include derivatives with different nucleophiles replacing the chlorine atoms.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the corresponding alcohols.
Scientific Research Applications
Methyl 2,6-dichloro-4-(methylthio)benzoate is used in various scientific research fields:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,6-dichloro-4-(methylthio)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,6-dichlorobenzoate
- Methyl 4-(methylthio)benzoate
- 2,6-Dichloro-4-(methylthio)benzoic acid
Uniqueness
Methyl 2,6-dichloro-4-(methylthio)benzoate is unique due to the presence of both chlorine atoms and a methylthio group on the benzoate ester. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
IUPAC Name |
methyl 2,6-dichloro-4-methylsulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2S/c1-13-9(12)8-6(10)3-5(14-2)4-7(8)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRKKZMJGOYRCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Cl)SC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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